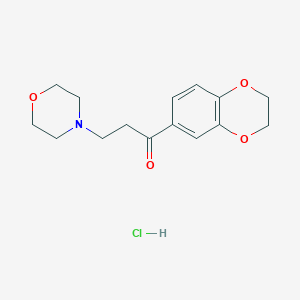

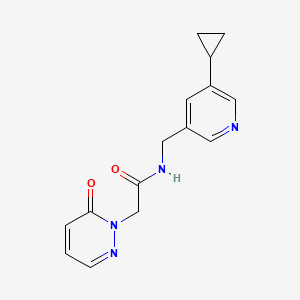

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as 'compound X' in the scientific community.

Wissenschaftliche Forschungsanwendungen

1. Inhibition of Nitric Oxide Synthase

Research indicates that derivatives of 4-methylaminopyridine, including those with elaborate N-substitution such as 4-piperidine carbamate or amide, result in potent and selective inducible nitric oxide synthase (iNOS) inhibitors. The modification allows the pyridine ring to interact differently, conferring selectivity towards iNOS, which is crucial for understanding and potentially treating conditions associated with nitric oxide (NO) overproduction (Connolly et al., 2004).

2. PET Tracer Development for Neuropsychiatric Disorders

A derivative of this compound, involving fluoropyridin-2-yl and piperazin-1-yl ethyl carboxamides, has been identified as a reversible, selective, and high-affinity antagonist for 5-HT1A receptors with potential as a PET radioligand. This development is promising for improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders, indicating its utility in brain imaging and diagnosis (García et al., 2014).

3. CGRP Receptor Antagonism

The compound has been explored as part of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, highlighting a convergent, stereoselective, and economical synthesis approach for CGRP receptor inhibition. This is significant for developing treatments against migraines and possibly other CGRP-related disorders (Cann et al., 2012).

4. Anti-acetylcholinesterase Activity

The compound's derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Specific substitutions have led to substantial increases in activity, making them potent inhibitors. This has implications for treating neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

5. Imaging of Microglia and Neuroinflammation

A specific derivative has been identified as a PET radiotracer for the CSF1R, a microglia-specific marker. This development allows noninvasive imaging of reactive microglia and their contribution to neuroinflammation, with applications in studying a range of neuropsychiatric disorders including Alzheimer's disease and Parkinson's disease (Horti et al., 2019).

Eigenschaften

IUPAC Name |

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c1-12-10-15(4-7-17-12)19-8-5-13(6-9-19)11-18-16(20)14-2-3-14/h4,7,10,13-14H,2-3,5-6,8-9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRRVKQMHSPVDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzenesulfonyl)-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2753336.png)

![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2753339.png)

![2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2753344.png)

![3-(4-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2753350.png)

![N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B2753351.png)

![N-(2-chlorophenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2753352.png)